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Compound of Interest

Compound Name: Crenolanib

Cat. No.: B1684632 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the pharmacokinetics and

dosing of Crenolanib in murine models, designed to aid in the planning and execution of

preclinical studies.

Introduction
Crenolanib is a potent, orally bioavailable benzimidazole that acts as a selective inhibitor of

Class III receptor tyrosine kinases (RTKs), primarily targeting FMS-like tyrosine kinase 3 (FLT3)

and platelet-derived growth factor receptors alpha and beta (PDGFRα/β)[1][2][3]. It functions as

a type I inhibitor, preferentially binding to the active conformation of the kinase[1][4]. Activating

mutations in FLT3 are common in acute myeloid leukemia (AML), making Crenolanib a

promising therapeutic agent[5][6][7][8][9]. Additionally, its activity against PDGFR makes it

relevant for studying various solid tumors, including glioma and non-small-cell lung cancer[10]

[11]. Understanding its pharmacokinetic profile and establishing appropriate dosing regimens in

murine models is critical for preclinical efficacy and safety evaluation.

Pharmacokinetics of Crenolanib in Murine Models
The pharmacokinetic profile of Crenolanib has been characterized in several murine models.

Intraperitoneal (i.p.) administration generally achieves higher plasma concentrations compared
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to oral (p.o.) administration[5]. The half-life of Crenolanib in mice is relatively short,

necessitating frequent dosing to maintain therapeutic plasma concentrations[5].

Table 1: Summary of Crenolanib Pharmacokinetic Parameters in Murine Models

Mouse
Strain

Model
Dose &
Route

Cmax
(ng/mL)

Tmax
(hours)

AUC
(ng/mL*
h)

Half-life
(hours)

Referen
ce

NSG

MV4-11

AML

Xenograf

t

15 mg/kg

i.p.
1370

Not

Specified

~2140

(0-24h)
1.2 [5]

C57Bl/6

Non-

leukemia

-bearing

FLT3-ITD

transgeni

c

Not

Specified

i.p. vs.

p.o.

i.p. > p.o.
Not

Specified

Not

Specified

Not

Specified
[5]

Not

Specified

C6

Glioblast

oma

Xenograf

t

10 mg/kg

p.o.

Not

Specified

Not

Specified

Not

Specified

Not

Specified
[11]

Not

Specified

Human

Glioma

Xenograf

t

(U87MG)

50 mg/kg

BID p.o.
~100

Not

Specified

Not

Specified

Not

Specified
[11]

Note: Data is compiled from multiple sources and experimental conditions may vary.
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Effective dosing of Crenolanib in mice depends on the cancer model and the therapeutic

window being investigated. Doses have ranged from 10 mg/kg to 60 mg/kg, administered either

once or twice daily. The choice of administration route, intraperitoneal or oral, also impacts the

dosing strategy.

Table 2: Summary of Crenolanib Dosing Regimens in Murine Models

Mouse
Model

Cell Line Dose
Route of
Administr
ation

Dosing
Schedule

Vehicle
Referenc
e

AML

Xenograft
MV4-11 15 mg/kg i.p.

Once daily

(Mon-Fri)

for 3 weeks

Not

Specified
[5]

AML

Xenograft

Ba/F3

FLT3-

ITD/D835H

15 mg/kg i.p.

Twice daily

for 10

consecutiv

e days

Not

Specified
[5]

AML

Xenograft
MOLM-13 15 mg/kg i.p.

Twice daily

(5

days/week)

Not

Specified
[12]

Lung

Carcinoma

Xenograft

A549

10 mg/kg

or 20

mg/kg

Not

Specified

Every other

day for ~2

weeks

10% 1-

methyl-2-

pyrrolidino

ne and

90%

polyethylen

e glycol

300

[10][13]

Glioma

Xenograft
C6 10 mg/kg p.o.

Single

dose

Not

Specified
[11]

Glioma

Xenograft
U87MG 50 mg/kg p.o.

Twice daily

for 9 days

Not

Specified
[11]
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Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of
Crenolanib for AML Xenograft Models
Objective: To evaluate the in vivo efficacy of Crenolanib in a FLT3-ITD positive AML xenograft

mouse model.

Materials:

Crenolanib

Vehicle (e.g., as described in[13])

Sterile 1 mL syringes with 27-gauge needles

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice

MV4-11 or MOLM-13 human AML cells

Procedure:

Animal Model: Engraft 8-12 week old female NSG mice with 1x10^6 MV4-11 or MOLM-13

cells via tail vein injection[12].

Tumor Burden Monitoring: Monitor leukemia engraftment biweekly using noninvasive

bioluminescence imaging[12].

Drug Preparation: Formulate Crenolanib in a suitable vehicle, such as 10% 1-methyl-2-

pyrrolidinone and 90% polyethylene glycol 300[13].

Dosing: Once tumor engraftment is established (e.g., day 10 post-injection), randomize mice

into treatment and control groups[12]. Administer Crenolanib at a dose of 15 mg/kg via

intraperitoneal injection.

Dosing Schedule:
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For MV4-11 models, dose once daily, five days a week (Monday-Friday), for three

consecutive weeks[5].

For more aggressive or resistant models like Ba/F3 FLT3-ITD/D835H or MOLM13-RES, a

twice-daily dosing regimen may be required to maintain adequate FLT3 inhibition[5][12].

Monitoring: Monitor animal body weight and overall health status regularly.

Efficacy Assessment: Evaluate antileukemic activity by monitoring tumor burden

(bioluminescence imaging) and survival analysis[5][12].

Protocol 2: Oral (p.o.) Gavage Administration of
Crenolanib for Solid Tumor Xenograft Models
Objective: To assess the in vivo efficacy of Crenolanib in a solid tumor xenograft mouse model

(e.g., glioma or lung cancer).

Materials:

Crenolanib

Vehicle (e.g., as described in[13])

Oral gavage needles

Athymic nude mice

A549 (lung cancer) or U87MG (glioma) cells

Procedure:

Animal Model: Inoculate athymic nude mice with 2x10^6 A549 cells into the axillary

regions[10]. For glioma models, intracranial implantation may be required.

Tumor Growth: Allow tumors to reach a palpable volume (e.g., 70 mm³) before initiating

treatment[13].

Drug Preparation: Formulate Crenolanib in a suitable vehicle for oral administration[13].
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Dosing:

For lung cancer models, administer Crenolanib at 10 or 20 mg/kg[10][13].

For glioma models, a higher dose of 50 mg/kg administered twice daily may be

necessary[11].

Administration: Administer the prepared Crenolanib solution via oral gavage.

Monitoring: Measure tumor volume and mouse body weight every other day[13].

Efficacy Assessment: Evaluate tumor growth inhibition and potential tumor cell apoptosis

through methods like TUNEL assays on harvested tumors[10].

Visualizations
Signaling Pathways and Experimental Workflows

Cell Membrane

Cytoplasm

RAS-RAF-MEK-ERK Pathway

PI3K-AKT Pathway

STAT Pathway

Nucleus

FLT3 Receptor

RAS

PI3K

STAT5

PDGFR

Crenolanib

Inhibits

Inhibits

RAF MEK ERK

Cell Proliferation
& SurvivalAKT

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684632?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196792/
https://www.targetmol.com/compound/crenolanib
https://pmc.ncbi.nlm.nih.gov/articles/PMC8717895/
https://www.benchchem.com/product/b1684632?utm_src=pdf-body
https://www.targetmol.com/compound/crenolanib
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196792/
https://www.benchchem.com/product/b1684632?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified signaling pathway of FLT3 and PDGFR and their inhibition by Crenolanib.
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Caption: General experimental workflow for in vivo efficacy studies of Crenolanib in murine

xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684632#crenolanib-pharmacokinetics-and-dosing-
in-murine-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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